molecular formula C7H5IN2O B8359119 4-Iodo-6-methoxynicotinonitrile

4-Iodo-6-methoxynicotinonitrile

Cat. No. B8359119
M. Wt: 260.03 g/mol
InChI Key: GOTYDJKBXAWPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-6-methoxynicotinonitrile is a useful research compound. Its molecular formula is C7H5IN2O and its molecular weight is 260.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H5IN2O

Molecular Weight

260.03 g/mol

IUPAC Name

4-iodo-6-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H5IN2O/c1-11-7-2-6(8)5(3-9)4-10-7/h2,4H,1H3

InChI Key

GOTYDJKBXAWPEV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)I)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

At −78° C., 19.4 ml of lithium diisopropylamide (2 molar in THF/heptane/ethylbenzene, 1.3 eq.) were added to a solution of 4.0 g (29.8 mmol) of 6-methoxypyridine-3-carbonitrile in 120 ml of THF, and the mixture was stirred at −78° C. for 1 h. At −78° C., a solution of 9.1 g (35.8 mmol) of iodine in 20 ml of THF was then added, and the reaction mixture was stirred at −78° C. for 1 h and then carefully added to saturated aqueous ammonium chloride solution. After addition of ethyl acetate, the reaction mixture was extracted three times with ethyl acetate. The combined organic phases were dried (magnesium sulphate), filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography (silica gel 60, mobile phase: cyclohexane/ethyl acetate mixtures). Yield: 4.0 g (purity 92%, 48% of theory)
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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